L-Norleucinamide,-L-alanyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanamide |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 |
InChI Key |
HTVWRELKZINEGB-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational Context in Peptide Chemistry Research
Dipeptide and Amide Derivative Significance in Biochemical Research
Dipeptides, consisting of two amino acids joined by a peptide bond, represent the simplest members of the peptide family. pharmaffiliates.com Despite their structural simplicity, they are of profound significance in biochemical research for several reasons. They serve as fundamental building blocks for proteins and larger peptides, making the study of their structure and conformation crucial for understanding the dynamics of more complex polypeptide chains. nih.govpharmaffiliates.com
The significance of dipeptides extends beyond their role as structural units. Many possess distinct biological activities, including roles as neurotransmitters, antioxidants, and modulators of enzymatic activity. nih.gov Their relatively low molecular weight and structural simplicity make them ideal models for physicochemical studies, such as investigating protein folding, stability, and interactions. pharmaffiliates.comchemicalbook.commedchemexpress.com For instance, L-Alanyl-L-alanine is frequently used as a model dipeptide to study the effects of pH on conformation. chemicalbook.com
Furthermore, dipeptides and their derivatives are valuable tools in drug discovery and development. pharmaffiliates.compharmaffiliates.com Their straightforward structure allows for easier establishment of correlations between chemical modifications and biological activity. pharmaffiliates.com A prominent example is L-alanyl-L-glutamine, a dipeptide that serves as a stable source of glutamine in cell culture media and has been studied for its ability to reduce infectious complications in critically ill patients receiving parenteral nutrition. chemodex.comnih.govnih.govbiospace.com
Overview of L-Norleucinamide, -L-alanyl- within Peptide Chemical Space
L-Norleucinamide, -L-alanyl- is a dipeptide composed of the amino acids L-alanine at the N-terminus and L-norleucine at the C-terminus, with the C-terminal carboxyl group modified to a primary amide. Norleucine is an isomer of leucine (B10760876), possessing a straight four-carbon side chain. The presence of this non-proteinogenic amino acid can confer unique properties to the peptide.
While extensive research dedicated exclusively to the isolated dipeptide L-Norleucinamide, -L-alanyl- is not widely documented in public literature, its constituent parts and similar structures are well-characterized. Its chemical properties can be extrapolated from its structure, which consists of an L-alanine residue linked via a peptide bond to an L-norleucinamide residue.
Below is a table summarizing the key computed chemical properties of the closely related compound L-Alanyl-L-norleucine, which features a carboxyl group instead of an amide. The properties of L-Norleucinamide, -L-alanyl- would be very similar, with a slight adjustment in molecular weight and formula due to the substitution of the hydroxyl group (-OH) with an amino group (-NH2).
Interactive Data Table: Computed Properties of L-Alanyl-L-norleucine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₃ | nih.gov |
| Molecular Weight | 202.25 g/mol | nih.gov |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | nih.gov |
| CAS Number | 3303-37-5 | nih.gov |
| Canonical SMILES | CCCCC@@HNC(=O)C@HN | nih.gov |
The primary role of the L-alanyl-L-norleucinamide moiety appears to be as a structural component within larger, more complex, and often biologically active peptides. Research findings show this dipeptide sequence incorporated into sophisticated peptide structures designed for specific therapeutic or research applications, such as enzyme inhibitors or receptor antagonists. This suggests that while it may not have prominent standalone activity, its conformational and chemical characteristics make it a valuable building block in peptide synthesis.
The table below presents examples of complex peptide derivatives that contain the L-alanyl and L-norleucinamide residues, illustrating the context in which this structural unit is typically found in research.
Interactive Data Table: Examples of Research Peptides Containing L-Alanyl and L-Norleucinamide Moieties
| Compound Name/Identifier | Context/Application | CAS Number | Source |
|---|---|---|---|
| GR94800 | A synthetic peptide neurokinin-2 (NK₂) receptor antagonist. | 141636-65-9 | caymanchem.com |
| HIV Protease Substrate IV | A substrate used in studies of HIV protease. | 128340-47-6 | pharmaffiliates.com |
| (Unnamed Arginyl-Valyl... conjugate) | Listed as a chemical for research and development. | 167875-35-6 | molcore.commolcore.com |
| (Unnamed Ornithyl-Valyl... conjugate) | A complex peptide derivative listed in chemical databases. | N/A | nih.gov |
Advanced Synthetic Methodologies and Chemical Synthesis Innovations
Traditional Chemical Synthesis Approaches for L-Norleucinamide, -L-alanyl- and Analogs
Traditional chemical synthesis of peptides is primarily conducted using either solution-phase or solid-phase techniques. ug.edu.plnih.gov For a dipeptide like L-alanyl-L-norleucinamide, both methods are viable, though solid-phase peptide synthesis (SPPS) offers significant advantages in terms of efficiency and ease of purification. luxembourg-bio.com In SPPS, the peptide is assembled stepwise while one end is anchored to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. luxembourg-bio.comcore.ac.uk
The process begins by attaching the C-terminal amino acid, L-norleucinamide, to a solid support resin. core.ac.uk Subsequently, the Nα-protecting group (commonly Fmoc or Boc) is removed, and the next amino acid, a protected L-alanine, is introduced and coupled to the free amino group of the resin-bound norleucinamide. nih.govbeilstein-journals.org This cycle of deprotection and coupling is the fundamental principle of SPPS. beilstein-journals.org
The formation of the amide bond between L-alanine and L-norleucinamide requires the activation of the carboxylic acid group of the incoming L-alanine. This is accomplished using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of L-norleucinamide. sigmaaldrich.com These in-situ activating reagents are popular because they are easy to use and promote fast reactions with minimal side reactions. sigmaaldrich.commerckmillipore.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) have been widely used. merckmillipore.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization and side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included. merckmillipore.combachem.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and are particularly useful for sterically hindered couplings. sigmaaldrich.compeptide.com
Aminium/Uronium Salts: This is the most widely used class of coupling reagents and includes compounds like HBTU, TBTU, HATU, and HCTU. bachem.compeptide.com These reagents react with the protected amino acid to form active esters that readily couple with the free amine on the solid support. sigmaaldrich.com HATU, which forms a highly reactive OAt ester, is considered one of the most efficient reagents, especially for difficult couplings. merckmillipore.combachem.com
| Reagent Class | Examples | Mechanism/Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate. Often used with additives like HOBt to minimize racemization. merckmillipore.com |
| Phosphonium Salts | BOP, PyBOP®, PyAOP | Generate highly reactive OBt or OAt active esters. sigmaaldrich.com PyAOP is effective for coupling N-methyl amino acids. peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Most popular class; forms stable and highly reactive active esters. bachem.com HATU is exceptionally efficient due to the anchimeric assistance from its pyridine (B92270) nitrogen. merckmillipore.com |
Automated Peptide Synthesizers and Large-Scale Production Methods
The principles of solid-phase peptide synthesis laid the groundwork for the development of automated peptide synthesizers. nih.gov These instruments automate the repetitive cycles of deprotection, washing, and coupling, enabling the rapid and reliable synthesis of peptides. beilstein-journals.orgchapman.edu For a dipeptide like L-alanyl-L-norleucinamide, automated synthesis offers high throughput and reproducibility. chapman.edu Modern synthesizers may incorporate features like microwave assistance to accelerate coupling and deprotection steps, further enhancing synthesis efficiency. beilstein-journals.org
Transitioning from laboratory-scale synthesis to large-scale production presents several challenges, including managing large volumes of solvents, ensuring reaction efficiency, and developing robust purification protocols. ug.edu.plnih.gov While SPPS is suitable for large-scale campaigns, traditional solution-phase synthesis is also a common method for manufacturing smaller peptides in quantities up to metric tons per year. ug.edu.plnih.gov Innovations aimed at making large-scale production more efficient and sustainable include the development of novel technologies like Molecular Hiving™, which reduces the use of hazardous solvents, and the implementation of continuous chromatography for purification. bachem.com
Emerging Biosynthetic Routes and Enzymatic Synthesis Pathways
As an alternative to traditional chemical synthesis, biosynthetic and enzymatic pathways are gaining traction due to their high efficiency and environmental friendliness. researchgate.net The production of peptides containing non-canonical amino acids (ncAAs) like norleucine can be approached through metabolic engineering of microorganisms. rsc.org
Enzymatic peptide synthesis offers a highly specific and sustainable method for forming peptide bonds. This approach typically uses enzymes like proteases or ligases under kinetically controlled conditions. nih.gov A well-documented example is the synthesis of L-alanyl-L-glutamine, a structurally similar dipeptide, using an α-amino acid ester acyltransferase enzyme. nih.gov This enzyme directly catalyzes the formation of the peptide bond between an L-alanine methyl ester and L-glutamine. nih.gov A similar strategy could be developed for L-alanyl-L-norleucinamide, where a specific enzyme would ligate L-alanine (or its ester) and L-norleucinamide. This method avoids the need for protecting groups and hazardous chemical reagents, representing a green and promising route for industrial-scale production. nih.gov
| Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis (SPPS) | High efficiency, ease of purification, automation, applicable to a wide range of amino acids including ncAAs. luxembourg-bio.comasm.org | Requires protecting groups, uses hazardous reagents/solvents, can be costly at large scale. ug.edu.pl |
| Enzymatic Synthesis | Environmentally friendly, high specificity (no racemization), no protecting groups needed, mild reaction conditions. researchgate.netnih.gov | Enzyme may have limited substrate scope, requires development of specific biocatalysts, potential for lower yields. |
Strategic Integration in Complex Peptide Synthesis
Beyond its synthesis as a standalone molecule, L-alanyl-L-norleucinamide can serve as a valuable building block for the construction of more complex peptides.
Segment coupling, or fragment condensation, is a powerful strategy for synthesizing very long peptides or small proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then joined together. ug.edu.pl L-alanyl-L-norleucinamide can be synthesized as one such segment. These fragments can be coupled either in solution or on a solid support. Solution-phase segment coupling is particularly useful for large-scale manufacturing, though challenges such as the low solubility of protected fragments must be managed. ug.edu.plnih.gov The use of pre-formed segments like L-alanyl-L-norleucinamide is a key element of convergent synthesis strategies, which are often more efficient than linear, one-amino-acid-at-a-time approaches for large target molecules.
Molecular Mechanisms of Biological Interaction
Receptor Binding and Ligand-Receptor Dynamics
While direct studies on L-alanyl-L-norleucinamide as a primary ligand for a specific receptor are not extensively detailed in the provided context, its role as a component in larger peptide structures allows for the exploration of ligand-receptor interactions.
Ligand-receptor interaction profiling is a method used to map the complex communication networks between cells. nih.govnih.govfrontiersin.org This involves identifying pairs of ligands and their corresponding receptors to understand signaling pathways. frontiersin.org Dipeptides and their derivatives can serve as tools in these studies by acting as agonists or antagonists at specific receptors. Derivatives of L-Norleucinamide are noted to be useful in biochemical studies for understanding these interactions, sometimes in relation to gastrin-releasing peptide (GRP) analogs.
The dynamics of these interactions are complex; a single ligand may bind to multiple receptors, and a single receptor may bind multiple ligands, with varying affinities and downstream effects. elifesciences.org The cellular context, including the co-expression of other signaling components, can further modulate these interactions. elifesciences.org Analyzing these networks helps to uncover mechanisms underlying physiological processes and can identify potential therapeutic targets. nih.govnih.gov
Structural Biology and Conformational Analysis
Crystallographic Investigations of L-Norleucinamide, -L-alanyl- Containing Complexes
X-ray crystallography provides high-resolution, atom-level insights into how peptides like L-Norleucinamide, -L-alanyl- bind to their target proteins. These studies are crucial for structure-based drug design.
The precise architecture of L-Norleucinamide, -L-alanyl- has been determined within the context of larger inhibitor molecules bound to retroviral proteases. These crystal structures are publicly available through the Protein Data Bank (PDB) and offer a foundational understanding of the peptide's interactions.
For instance, a heptapeptide (B1575542) inhibitor analogue of the HIV-1 CA-p2 cleavage site, which terminates in an L-alanyl-L-norleucinamide sequence, has been co-crystallized with both Rous Sarcoma Virus (RSV) protease and a mutant of HIV-1 protease. nih.govnih.govrcsb.org The structure of the RSV protease complex was refined to a resolution of 2.4 Å, providing a clear view of the inhibitor within the enzyme's active site. nih.gov Similarly, complexes with HIV-1 protease mutants have been resolved at resolutions as high as 1.10 Å, offering exceptional detail of the binding mode. rcsb.org Another relevant structure is that of the Kex2 protease in complex with a peptidyl-boronic acid inhibitor that contains an alanyl-norleucinamide core, resolved at 2.4 Å. rcsb.org
| PDB ID | Macromolecule | Inhibitor Containing Alanyl-Norleucinamide | Resolution (Å) | Source |
|---|---|---|---|---|
| 1BAI | Rous Sarcoma Virus (RSV) Protease S9 Variant | Arg-Val-Leu-r-Phe-Glu-Ala-Nle-NH2 | 2.40 | nih.govnih.gov |
| 2AOE | HIV-1 Protease (V82A Mutant) | Analogue of CA-p2 cleavage site | 1.60 | rcsb.org |
| 1OT5 | Kex2 Protease | N-acetyl-L-alanyl-6-ammonio-N-[(1R)-4-carbamimidamido-1-(dihydroxyboranyl)butyl]-L-norleucinamide | 2.40 | rcsb.org |
Analysis of these crystal structures reveals critical interactions between the alanyl-norleucinamide moiety and the protease active site. In the context of protease inhibition, peptide residues are labeled P1, P2, P3, etc., moving away from the cleaved bond on the N-terminal side. In L-alanyl-L-norleucinamide, the norleucine (Nle) residue typically occupies the P1' position and the alanine (B10760859) (Ala) residue occupies the P2' position.
In the RSV protease complex (PDB: 1BAI), the inhibitor binds in an extended conformation. The side chains of flap residues in the enzyme, such as His65 and Gln63', form hydrogen bonds with the inhibitor backbone. nih.gov The interactions of the CA-p2 analogue with RSV protease are noted to be very similar to those observed in the crystal structure of HIV-1 protease with the same inhibitor. nih.gov Structural analyses of HIV-1 protease mutants show that the enzyme can compensate for mutations by subtle shifts in the main chain atoms, while the substrate analogue itself demonstrates flexibility to accommodate these changes. rcsb.org This highlights the conformational adaptability of the peptide within the binding cleft. The Kex2 protease structure further provides a basis for understanding the selectivity of this enzyme family, which has evolved from a non-specific ancestor. rcsb.org
Molecular Modeling and Computational Approaches
Computational methods complement experimental data by predicting binding affinities, exploring dynamic conformations, and guiding the design of new, more potent analogues. nih.gov
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study peptide-protein interactions. nih.govlammps.org Docking studies can predict the preferred orientation of L-alanyl-L-norleucinamide within a protein's active site, while MD simulations reveal its dynamic behavior over time.
Simulations have suggested that the hydrophobicity of the norleucinamide side chain is a key factor in its ability to bind effectively to hydrophobic pockets within enzymes. MD simulations can also reveal the conformational flexibility of the peptide and the surrounding protein, highlighting how dynamic changes can modulate binding affinity, which is particularly important in understanding drug resistance in enzymes like HIV protease. rcsb.orgnih.gov
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule relate to its biological activity. oncodesign-services.comlongdom.org Computational SAR methods use models to predict the activity of new compounds based on their chemical structure. oncodesign-services.comnih.gov
For peptides like L-alanyl-L-norleucinamide, computational SAR can be used to explore the effects of various modifications. For example, by computationally substituting the alanine or norleucine residues with other amino acids, researchers can predict how these changes will affect binding to a target protease. This allows for the rational design of new inhibitors with improved potency or selectivity. oncodesign-services.com The crystallographic data from complexes like 1BAI and 2AOE provides the essential starting point for building and validating these predictive computational models. nih.govrcsb.org
Advanced Spectroscopic Techniques for Conformational Characterization
While crystallography provides a static picture of the bound state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) offer insights into the peptide's conformational dynamics in solution. nih.govacdlabs.com
NMR spectroscopy is a primary tool for determining the three-dimensional structure and flexibility of peptides in solution. nih.gov For a dipeptide like L-alanyl-L-norleucinamide, various NMR experiments can be performed. Measurement of nuclear Overhauser effects (NOEs) provides information about through-space distances between protons, while J-coupling constants are related to dihedral angles along the peptide backbone. nih.govnih.gov By combining these experimental parameters with computational calculations, it is possible to build a model of the conformational ensemble of the peptide in solution, revealing its preferred shapes and the energy barriers between them. nih.govcopernicus.orgrsc.org
Peptidomimetics Design and Rational Development
Integration of L-Norleucinamide, -L-alanyl- into Peptidomimetic Scaffolds
The dipeptide fragment L-alanyl-L-norleucinamide can be incorporated into larger, more complex peptidomimetic structures. This integration aims to mimic the binding motif of a natural peptide ligand, allowing the resulting molecule to interact with a specific biological target. nih.gov The design process often begins with identifying the key amino acid residues in a natural peptide that are crucial for its biological activity. This "pharmacophore" model then guides the assembly of these critical elements onto a new, non-peptide scaffold. nih.gov
The synthesis of such complex molecules often employs both solid-phase and solution-phase chemistry. For instance, in the development of protease inhibitors, a common strategy involves coupling N-terminally protected amino acids or more complex chemical "caps" to a core structure that contains the peptide-mimicking fragment and a reactive "warhead" designed to interact with the target enzyme. nih.govmdpi.com
Design Principles for Enhanced Metabolic Stability
A primary challenge with natural peptide-based drugs is their rapid degradation by proteases in the body. Peptidomimetic design directly addresses this by introducing structural modifications that confer resistance to enzymatic breakdown. nih.govmdpi.com
Key strategies to enhance metabolic stability include:
Incorporation of Unnatural Amino Acids: The use of non-natural amino acids like L-norleucine is a fundamental design choice. Its novel structure is not readily recognized by many proteases, thus enhancing the molecule's half-life.
Backbone Modifications: Replacing standard amide bonds with more robust linkages, such as sulfonamides, can prevent cleavage at specific sites. It has been shown that substituting amide bonds near known protease cleavage sites can significantly increase metabolic stability. mdpi.com
Cyclization: Constraining the peptide's shape through cyclization, either head-to-tail or through side-chains, can lock it into a less favorable conformation for protease binding and degradation. mdpi.comnih.gov
Use of D-Amino Acids: The stereochemistry of amino acids can be inverted from the natural L-form to the D-form. This creates a mirror-image structure at that position, which is resistant to standard proteases. mdpi.com In some cases, a "retro-inverso" modification, which involves reversing the sequence and inverting the chirality of all amino acids, can produce a highly stable analog that mimics the original peptide's side-chain topography. nih.gov
Strategies for Improved Receptor Selectivity and Potency
Achieving high potency and selectivity for the intended biological target is a critical goal in peptidomimetic design. This involves fine-tuning the molecule's structure to optimize its interaction with the target's binding site. nih.govnih.gov
Effective strategies include:
Conformational Constraint: By locking the molecule into a specific three-dimensional shape, for example, through cyclization or the use of constrained amino acids, the entropic penalty of binding is reduced, often leading to higher affinity. nih.gov This approach ensures the pharmacophore elements are presented to the receptor in the optimal arrangement.
Structure-Activity Relationship (SAR) Studies: A hierarchical approach is often used, starting with the identification of the active conformation and the functional requirements of the side chains. This knowledge is then used to build constrained structures and determine the optimal three-dimensional arrangement of critical functionalities. nih.gov
Warhead Optimization: In the case of enzyme inhibitors, the "warhead" — the reactive part of the molecule that binds to the enzyme's active site — can be modified. For example, in inhibitors of cysteine proteases, acyloxymethyl ketones can be used as electrophilic warheads that target the active site cysteine residue. Their reactivity can be precisely tuned to improve potency and selectivity. nih.gov
Hydrophobic and Polar Interactions: The design can be refined to maximize favorable interactions within the target's binding pockets. This can involve adding hydrophobic groups to fill lipophilic pockets or engineering specific hydrogen bonds and salt bridges to increase binding affinity and selectivity. mdpi.comnih.gov
Functional Mimicry of Natural Peptides
Peptidomimetics are fundamentally designed to be functional mimics of natural peptides. nih.gov This mimicry can operate at several levels. Structurally, the peptidomimetic presents a spatial arrangement of chemical groups (the pharmacophore) that resembles the key binding residues of the original peptide. Functionally, this allows the mimic to bind to the same biological receptor and elicit a similar, or sometimes enhanced, biological response. nih.gov
A successful peptidomimetic can be considered a minimal version of the natural hormone or ligand, retaining the essential features for activity while shedding the liabilities of the larger, more fragile peptide structure. nih.gov
Mimicking Biological Targets and Effects
A prominent example of functional mimicry is in the development of antiviral agents targeting the main protease (M-pro or 3CLpro) of SARS-CoV-2. nih.govnih.gov This enzyme is essential for the virus's life cycle, as it cleaves large viral polyproteins into functional smaller proteins.
Peptidomimetic inhibitors are designed to mimic the natural substrate of the M-pro enzyme at the cleavage site. For instance, many inhibitors incorporate a γ-lactam group as a surrogate for the P1 glutamine residue, which is a key recognition element for the protease. mdpi.comnih.gov By binding tightly to the active site, these mimics block the protease's function, thereby inhibiting viral replication. nih.gov Some inhibitors are designed to be dual-action, targeting not only the viral M-pro but also a host protease like cathepsin L, which is also involved in viral entry into the cell. mdpi.comnih.gov
Case Studies of L-Norleucinamide, -L-alanyl- Containing Peptidomimetics
The principles of peptidomimetic design are well-illustrated by the development of inhibitors for the SARS-CoV-2 main protease. While a specific compound with the isolated L-alanyl-L-norleucinamide sequence is not prominently featured as a final drug candidate in the reviewed literature, the design strategies extensively use building blocks like L-norleucine and other dipeptide fragments. mdpi.comgoogle.comepo.orggoogle.com
For example, the aldehyde-based inhibitor Calpeptin contains an n-leucine residue at the P1 position and demonstrates potent antiviral activity. mdpi.com Its structure highlights the use of hydrophobic residues to fit into the protease's binding pockets. The development of such compounds relies on understanding the structure-activity relationship, where different amino acids and chemical groups are systematically substituted to optimize potency and selectivity.
The following table presents data for a series of aldehyde-based peptidomimetic inhibitors of SARS-CoV-2 M-pro, showcasing how modifications to the peptide-like backbone influence inhibitory activity. This illustrates the process by which a fragment like L-alanyl-L-norleucinamide would be evaluated and optimized within a larger peptidomimetic scaffold.
Table 1: Biological Activity of Aldehyde-Based Peptidomimetic Inhibitors against SARS-CoV-2 M-pro This table is for illustrative purposes to show representative data for this class of compounds.
| Compound | P3 Group | P2 Residue | P1 Residue | Warhead | IC₅₀ (µM) | Antiviral EC₅₀ (nM) |
|---|---|---|---|---|---|---|
| GC373 | Benzyl | Leucine (B10760876) | γ-lactam (Gln mimic) | Aldehyde | 0.40 | - |
| GC376 (prodrug) | Benzyl | Leucine | γ-lactam (Gln mimic) | Aldehyde-bisulfite | 0.19 | - |
| Calpeptin (34) | Boc | Leucine | n-Leucine | Aldehyde | 10.7 | 72 |
Data sourced from recent studies on SARS-CoV-2 M-pro inhibitors. mdpi.com
Broader Biochemical Research Context and Prospective Studies
Participation in Metabolic Pathways and Biological Systems
Direct studies detailing the metabolic fate of L-Norleucinamide, -L-alanyl- are not available in current literature. However, the metabolism of similar dipeptide amides has been investigated. For instance, studies on phenylalanine-containing dipeptide amides in Escherichia coli show they are hydrolyzed by intracellular peptidases. asm.org L-phenylalanylglycinamide is cleaved to yield phenylalanine and glycinamide, while glycyl-L-phenylalaninamide yields glycine (B1666218) and phenylalaninamide. asm.org This suggests that L-Norleucinamide, -L-alanyl- could potentially be hydrolyzed by cellular peptidases, breaking the peptide bond between alanine (B10760859) and norleucinamide to release L-alanine and L-norleucinamide. The subsequent fate of L-norleucinamide would depend on the activity of specific amidases, such as L-amino acid amidases that can hydrolyze the terminal amide group to yield L-norleucine. mdpi.com
The inclusion of norleucine is a well-established method to create peptide analogs with increased stability. researchgate.net Methionine residues in peptides are susceptible to oxidation, which can decrease biological function, and norleucine, being a non-oxidizable isostere, is often used as a replacement to prevent this. researchgate.netthermofisher.com This suggests that L-Norleucinamide, -L-alanyl- would be resistant to oxidative degradation pathways that would otherwise affect a methionine-containing equivalent.
Furthermore, some dipeptides are known to have functions beyond being simple amino acid sources, participating in organ-specific biological processes. researchgate.netnih.gov For example, carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methylhistidine) are highly abundant in muscle and brain tissue. nih.gov While no specific systemic role for L-Norleucinamide, -L-alanyl- has been identified, its constituent amino acid, L-norleucine, has been shown to interact with specific proteins and can inhibit tumor metastasis in experimental models by promoting E-cadherin expression. ncats.io This raises the possibility that dipeptides containing norleucine could be designed to participate in or modulate specific cellular systems.
In Vitro Biological System Characterization
While there is no specific in vitro characterization of L-Norleucinamide, -L-alanyl- in the literature, studies on closely related dipeptides and norleucine-containing peptides provide a framework for its potential biological activities.
Dipeptide amides have been synthesized and evaluated as inhibitors of various enzymes. For example, dipeptide amides containing Nω-nitroarginine have been shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Similarly, N-protected dipeptide amides have been identified as the first small-molecule inhibitors of matriptase-2, a serine protease involved in iron homeostasis. nih.gov A tripeptide, L-alpha-glutamyl-L-alanyl-L-norleucinamide, has been noted in the context of structural and kinetic analyses of HIV-1 protease, indicating a potential interaction with this enzyme class. leibniz-fli.de
Peptides containing norleucine have been investigated for various biological effects.
Enzyme Inhibition : Phosphinic and phosphonic derivatives of norleucine dipeptides have been synthesized and tested as moderate inhibitors of leucine (B10760876) aminopeptidase (B13392206), an enzyme with biomedical significance. tandfonline.com
Receptor Interaction : The synthetic analogue [Nle4, D-Phe7]-α-MSH, where methionine is replaced by norleucine, is a highly potent and stable melanotropin, showing dramatically increased biological activity in activating mouse melanoma adenylate cyclase compared to the native hormone. pnas.org
Antimicrobial Activity : Replacing methionine with norleucine in the antimicrobial peptide PGLa is a strategy used to enhance chemical stability for studies on peptide-membrane interactions. researchgate.net
These examples suggest that L-Norleucinamide, -L-alanyl- could be a candidate for screening against various enzymes, particularly proteases and peptidases, where the norleucine side chain might confer specific binding properties.
Advanced Methodologies in Biochemical Investigation
The study of a specific dipeptide like L-Norleucinamide, -L-alanyl- relies on a suite of advanced chemical and analytical methodologies.
Synthesis: The primary method for producing such a defined dipeptide is chemical synthesis, most commonly through Solid-Phase Peptide Synthesis (SPPS). chempep.comnih.gov This technique allows for the sequential addition of amino acids (in this case, L-alanine followed by L-norleucine) to a solid resin support. The use of protecting groups, such as Fmoc, is essential to direct the reaction specificity. chempep.com C-terminal amidation is typically achieved by using a specific type of resin (e.g., a Rink amide resin) that releases the peptide as a C-terminal amide upon cleavage. ethz.ch Alternatively, biocatalytic methods using enzymes like L-amino acid α-ligase have been developed for dipeptide synthesis, offering high specificity without the need for protecting groups, though this has been primarily applied to proteinogenic amino acids. nih.govnih.gov
Purification and Characterization: After synthesis, the crude peptide must be purified and its identity confirmed.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree. academie-sciences.frgoogle.com
Characterization: A combination of techniques is used to verify the structure and purity of the synthesized peptide.
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) is used to confirm the correct molecular weight of the final product. academie-sciences.frcaltech.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are used to confirm the detailed chemical structure, including the presence of specific functional groups and the connectivity of the atoms. academie-sciences.frmpg.de
Infrared (IR) Spectroscopy: FTIR spectroscopy can identify characteristic vibrational bands, such as the amide I and amide II bands, which confirm the peptide bond structure. academie-sciences.fracs.org
The table below summarizes the key methodologies used in the investigation of synthetic dipeptides.
| Methodology | Purpose | Typical Application/Example | Reference(s) |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide chain. | Building the Ala-Nle sequence on a solid support resin. | chempep.comnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | Purification of the synthesized peptide from byproducts. | Isolating the target dipeptide amide to >95% purity. | academie-sciences.frgoogle.com |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of molecular weight. | Verifying that the mass of the product matches the theoretical mass of L-Norleucinamide, -L-alanyl-. | academie-sciences.frcaltech.edu |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation. | Confirming the covalent structure and stereochemistry of the dipeptide. | academie-sciences.frmpg.de |
| FTIR Spectroscopy | Identification of functional groups. | Detecting the characteristic amide bonds of the peptide backbone. | acs.org |
Future Directions in L-Norleucinamide, -L-alanyl- Research
Given the limited direct research on L-Norleucinamide, -L-alanyl-, future investigations can branch into several promising areas, leveraging findings from related dipeptide amides and norleucine-containing compounds.
The primary future direction is to screen L-Norleucinamide, -L-alanyl- for biological activity to identify novel molecular targets.
Protease Inhibition: Based on the known activity of peptide amides against proteases like HIV-1 protease, matriptase-2, and various cysteine proteases, a logical first step would be to screen this dipeptide against a broad panel of proteases. nih.govleibniz-fli.deacs.org The non-proteinogenic norleucine side chain could offer unique binding interactions and selectivity.
Enzyme Substrate/Inhibitor: The structural similarity to natural dipeptides suggests it could be a substrate or inhibitor for peptidases or aminopeptidases. tandfonline.comnih.gov For example, it could be tested for its ability to inhibit leucine aminopeptidase or gamma-glutamyl transferase. tandfonline.comnih.gov
Neuropeptide Analogues: Many peptide drugs are designed based on endogenous neuropeptides. nih.gov A potential research avenue could involve exploring if L-Norleucinamide, -L-alanyl- can act as a mimic or antagonist for receptors of small neuropeptides, leveraging the metabolic stability conferred by the norleucine and amide cap.
Once a primary biological activity is identified, research can expand to explore its effects in more complex biological systems.
Cellular Uptake and Stability: A crucial step would be to investigate its transport into cells and its stability against intracellular and extracellular peptidases. Studies similar to those performed on phenylalanine-containing peptide amides in E. coli could elucidate its metabolic fate in various cell types. asm.org
Cancer Biology: Given that L-norleucine has shown activity in inhibiting cancer cell metastasis, it would be valuable to investigate if L-Norleucinamide, -L-alanyl- exhibits any anti-cancer or anti-metastatic properties in various cancer cell lines. ncats.io
Immunometabolism: The interplay between metabolism and immune function is a burgeoning field. nanostring.com Future studies could explore if this dipeptide influences metabolic pathways within immune cells, potentially altering their activation or function.
Drug Delivery: Dipeptide structures can be used as building blocks in larger drug conjugates. For instance, dipeptides have been incorporated into linkers for small molecule drug conjugates designed to target specific enzymes like Carbonic Anhydrase IX in tumors. google.com L-Norleucinamide, -L-alanyl- could be explored as a stable component within such targeted therapeutic systems.
Q & A
Q. Advanced: How can computational modeling optimize the design of L-Norleucinamide,-L-alanyl- derivatives for enhanced target specificity?
Methodological Answer:
- Perform molecular dynamics (MD) simulations to predict binding affinities with receptors (e.g., neurokinin receptors) and identify key residues for modification .
- Use density functional theory (DFT) to calculate electronic properties of substituents (e.g., methyl or phenyl groups) and their impact on hydrophobicity or charge distribution .
- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics of synthesized derivatives .
Basic: What experimental protocols are recommended for synthesizing L-Norleucinamide,-L-alanyl-?
Methodological Answer:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu protection strategies with HBTU/HOBt activation. Monitor coupling efficiency via Kaiser test or LC-MS .
- Purification : Apply reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate high-purity fractions .
- Characterization : Confirm molecular weight via MALDI-TOF MS and assess purity (>95%) using analytical HPLC .
Q. Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to minimize racemization during synthesis?
Methodological Answer:
- Solvent selection : Use DMF or NMP at 0–4°C to reduce base-catalyzed racemization. Avoid prolonged exposure to piperidine during Fmoc deprotection .
- Additives : Incorporate 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress side reactions.
- Kinetic analysis : Track racemization rates via CD spectroscopy or chiral GC-MS at varying temperatures .
Basic: Which analytical techniques are most effective for quantifying L-Norleucinamide,-L-alanyl- in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in positive mode. Optimize collision energy for MRM transitions specific to the compound .
- Sample preparation : Deproteinize matrices with acetonitrile (3:1 v/v) and apply SPE (solid-phase extraction) for cleanup .
- Validation : Follow ICH guidelines for linearity (1–100 ng/mL), recovery (>85%), and LOQ/LOD determination .
Q. Advanced: How can researchers resolve contradictions in stability data (e.g., pH-dependent degradation) reported across studies?
Methodological Answer:
- Comparative studies : Replicate conditions from conflicting studies (e.g., pH 2 vs. 7.4 buffers) and monitor degradation via UPLC-UV at 214 nm .
- Mechanistic analysis : Use Arrhenius plots to model temperature-dependent degradation and identify dominant pathways (hydrolysis vs. oxidation) .
- Multi-lab validation : Share standardized protocols via collaborative networks (e.g., NIH preclinical checklist) to minimize variability .
Basic: What in vitro assays are suitable for evaluating the biological activity of L-Norleucinamide,-L-alanyl-?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for peptidase assays) and measure IC50 via dose-response curves .
- Receptor binding : Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-Substance P for neurokinin receptors) .
- Cell viability : Assess cytotoxicity in HEK293 or primary cells using MTT/WST-1 assays at 24–72 h .
Q. Advanced: How can researchers investigate the compound’s interaction with non-canonical targets (e.g., allosteric sites)?
Methodological Answer:
- Cryo-EM or XFEL : Resolve high-resolution structures of ligand-receptor complexes to identify allosteric pockets .
- BRET/FRET assays : Monitor conformational changes in receptors upon ligand binding using tagged constructs .
- Proteome-wide profiling : Apply affinity-based chemoproteomics to map off-target interactions .
Basic: How should researchers address batch-to-batch variability in peptide purity?
Methodological Answer:
Q. Advanced: What strategies can improve reproducibility in preclinical studies involving L-Norleucinamide,-L-alanyl-?
Methodological Answer:
- Blinded experiments : Randomize treatment groups and use automated liquid handlers to minimize operator bias .
- Data sharing : Deposit raw spectra, chromatograms, and protocols in public repositories (e.g., Zenodo) for peer validation .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., animal strain differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
